molecular formula C14H23NO5 B2369837 1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2228327-70-4

1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B2369837
CAS RN: 2228327-70-4
M. Wt: 285.34
InChI Key: NRDYQRGOXBYDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. It also contains a bicyclic structure and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a bicyclic structure, which is a structure made up of two fused rings. The presence of the Boc group and the carboxylic acid group add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the Boc group, the bicyclic structure, and the carboxylic acid group. The Boc group could be removed under acidic conditions, and the carboxylic acid group could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the bicyclic structure could influence its conformational stability .

Scientific Research Applications

Foldamers and Conformationally Constrained β-Amino Acids

These compounds can be visualized as β-amino acids with restricted degrees of conformational freedom. They have the potential to form oligomers with definite secondary structures. Oligomers of 2,2-disubstituted pyrrolidine-4-carboxylic acids have shown circular dichroism-based evidence of secondary structure despite the absence of hydrogen bonding. The combination of the ring structure and the presence of two substituents at the C2 position of these pyrrolidine acids contributes to their secondary structure. The C1-substituted 2-azabicyclo[2.1.1]hexanes, such as our compound of interest, serve as more rigid analogs. Oligomers synthesized from these compounds exhibit increasingly ordered secondary folding structures with increasing oligomer length .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The constrained β-amino acids derived from this compound may participate in supramolecular assemblies, such as host-guest complexes or self-assembled structures. Understanding their behavior in supramolecular systems can lead to novel materials or functional architectures.

properties

IUPAC Name

3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-11(2,3)19-10(18)15-8-13-6-14(7-13,9(16)17)12(4,5)20-13/h6-8H2,1-5H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDYQRGOXBYDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

CAS RN

2228327-70-4
Record name 1-({[(tert-butoxy)carbonyl]amino}methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.